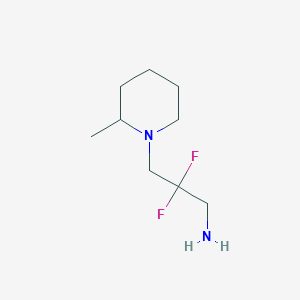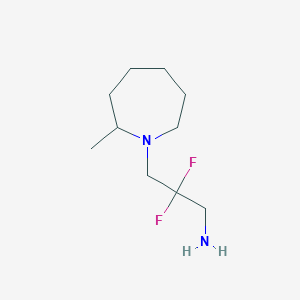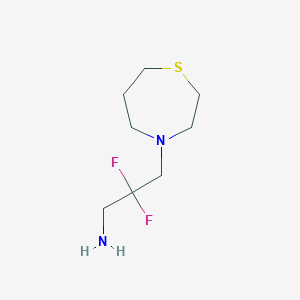
2-(3-Chloropropyl)-5-ethylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropropyl)-5-ethylthiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a chloropropyl group at the second position and an ethyl group at the fifth position of the thiophene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-5-ethylthiophene typically involves the alkylation of 5-ethylthiophene with 3-chloropropyl halides. One common method is the Friedel-Crafts alkylation, where 5-ethylthiophene reacts with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloropropyl)-5-ethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or to reduce the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 2-(3-substituted propyl)-5-ethylthiophene derivatives.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-(3-propyl)-5-ethylthiophene or fully reduced thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloropropyl)-5-ethylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Chloropropyl)-5-ethylthiophene depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation reactions, the sulfur atom in the thiophene ring is oxidized, altering the electronic properties of the compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloropropyl)-trimethoxysilane: Another compound with a chloropropyl group, used in surface modification and as a coupling agent.
3-Bromopropyl)-trimethoxysilane: Similar to the chloropropyl derivative but with a bromine atom, used in similar applications.
Uniqueness
2-(3-Chloropropyl)-5-ethylthiophene is unique due to the presence of both a chloropropyl group and an ethyl group on the thiophene ring, which imparts specific chemical reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C9H13ClS |
|---|---|
Molekulargewicht |
188.72 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-5-ethylthiophene |
InChI |
InChI=1S/C9H13ClS/c1-2-8-5-6-9(11-8)4-3-7-10/h5-6H,2-4,7H2,1H3 |
InChI-Schlüssel |
GIFNLHXVQGIWDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(S1)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



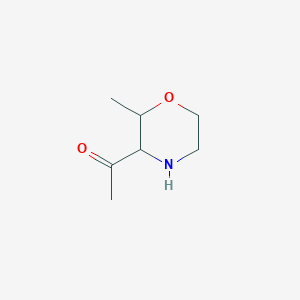
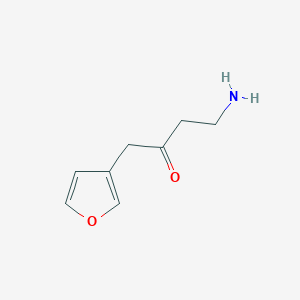
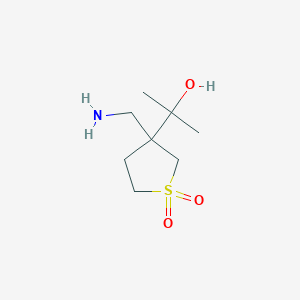
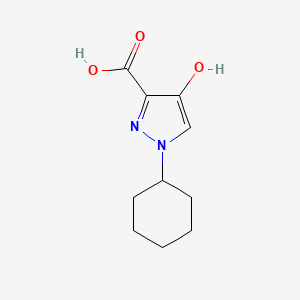
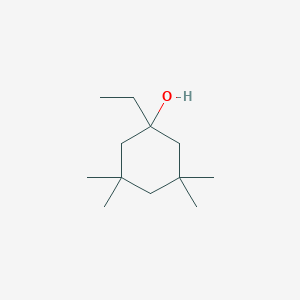
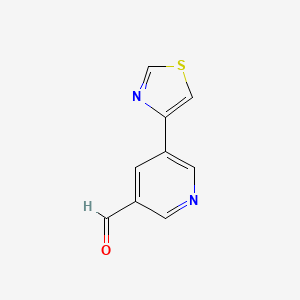
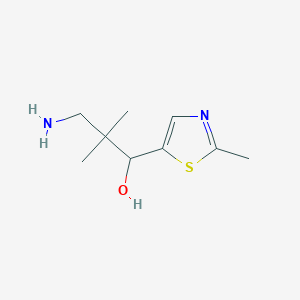
![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13172459.png)
